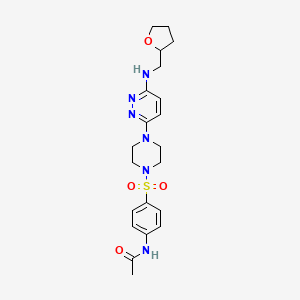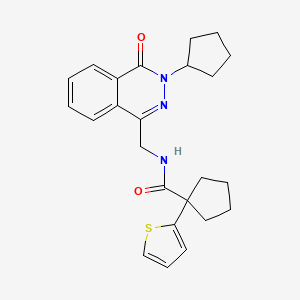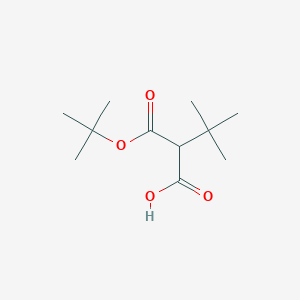
2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid” is a type of carboxylic acid derivative. Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. The “tert-butyl” and “dimethylbutanoic” parts refer to the structure of the compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carboxylic acids and their derivatives can be synthesized through various methods. For instance, esterification is a common method used to synthesize carboxylic acid derivatives .Chemical Reactions Analysis
Carboxylic acids and their derivatives undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. These properties can be determined through various experimental methods .Aplicaciones Científicas De Investigación
NMR Studies of Macromolecular Complexes
The tert-butyl group in the compound has been used as a probe for NMR studies of macromolecular complexes . It has been particularly useful in the study of presynaptic complexes involved in neurotransmitter release .
Suzuki–Miyaura Coupling
The compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .
Antibacterial Activities
The compound has potential antibacterial activities. It has been screened in vitro for its antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Protecting Group for Carboxylic Acids
The tert-butyl ester group in the compound is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . It is frequently used as a protecting group for the carboxylic acid functionality of amino acids .
Synthesis of Bioactive Molecules
The compound can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances. This suggests that it could have potential applications in the development of new pharmaceuticals.
Mecanismo De Acción
Target of Action
It’s worth noting that tert-butyl esters, a group to which this compound belongs, are often used in organic chemistry as protecting groups for carboxylic acids . They are stable under a variety of conditions and can be removed selectively in the presence of other functional groups .
Mode of Action
The mode of action of 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid is likely related to its structure as a tert-butyl ester. Tert-butyl esters are known to undergo decomposition involving the detachment of isobutylene . This process takes place as a result of the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom . The catalytic action of carboxylic acids on this reaction is exhibited by the transfer of a proton from the COOH group taking place in the reaction complex formed by the ester and the acid .
Biochemical Pathways
The decomposition of tert-butyl esters, such as this compound, can lead to the formation of new compounds through various chemical reactions . These reactions could potentially influence various biochemical pathways, depending on the specific context and environment.
Pharmacokinetics
For instance, the tert-butyl group is known for its stability, which could potentially impact the compound’s bioavailability .
Result of Action
The decomposition of tert-butyl esters can lead to the formation of new compounds, which could potentially have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the decomposition of tert-butyl esters can be influenced by factors such as temperature and the presence of other compounds . Additionally, the compound’s interaction with its environment could potentially influence its stability and efficacy.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-10(2,3)7(8(12)13)9(14)15-11(4,5)6/h7H,1-6H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXNKBXOFLOXRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Cyanoacetyl)amino]benzamide](/img/structure/B2359488.png)

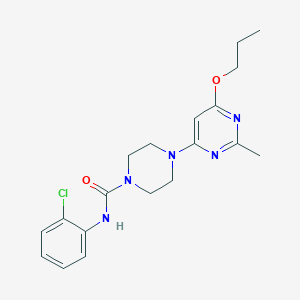
![3-amino-N-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2359494.png)

![(E)-ethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2359496.png)

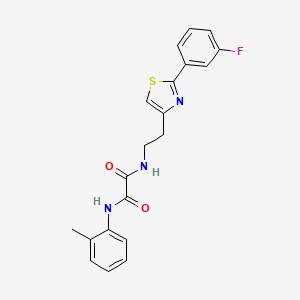
![2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2359501.png)
![2,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2359502.png)

